tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride
Description
Chemical Structure and Properties The compound “tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride” is a spirocyclic amine derivative featuring a unique bicyclic framework. Its molecular formula is C₁₁H₁₈F₂N₂O₂·HCl, with a molecular weight of 248.28 g/mol (base) + 36.46 g/mol (HCl) = 284.74 g/mol . The core structure comprises a spiro[2.3]hexane system, where two fluorine atoms are substituted at the 2,2-positions, and an amino group (-NH₂) is present at the 5-position. The tert-butyl carbamate (Boc) group acts as a protective moiety for the amine, while the hydrochloride salt enhances stability and solubility .
This compound is a valuable building block in medicinal chemistry, particularly for designing protease inhibitors or kinase-targeted therapeutics, owing to its rigid spirocyclic architecture and fluorinated motifs that modulate bioavailability and metabolic stability .
Properties
Molecular Formula |
C11H19ClF2N2O2 |
|---|---|
Molecular Weight |
284.73 g/mol |
IUPAC Name |
tert-butyl N-(5-amino-2,2-difluorospiro[2.3]hexan-1-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C11H18F2N2O2.ClH/c1-9(2,3)17-8(16)15-7-10(11(7,12)13)4-6(14)5-10;/h6-7H,4-5,14H2,1-3H3,(H,15,16);1H |
InChI Key |
RDVMCUIMHMLDGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2(C1(F)F)CC(C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Construction of the Spiro[2.3]hexane Core
The spirocyclic framework can be assembled via cyclization reactions starting from appropriately substituted cyclobutane or cyclopropane precursors. Common methods include:
- Intramolecular cyclization via nucleophilic substitution or ring-closing metathesis.
- Use of cyclopropanation reactions to form the three-membered ring fused to a cyclobutane.
Amino Group Installation at the 5-Position
The amino group can be introduced via:
- Nucleophilic substitution of a leaving group (e.g., halide or tosylate) at the 5-position with ammonia or amine sources.
- Reduction of nitro or azido precursors at the 5-position.
- Direct amination via lithiation and electrophilic amination.
Protection of the Amino Group as tert-Butyl Carbamate
The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions:
- Typically, the free amine is treated with Boc2O in the presence of a base such as triethylamine or sodium bicarbonate in an organic solvent (e.g., dichloromethane).
- The reaction is carried out at 0°C to room temperature to avoid side reactions.
- The product is isolated by standard aqueous workup and purification.
Formation of Hydrochloride Salt
The tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate is converted to its hydrochloride salt by:
- Treatment with hydrogen chloride gas or hydrochloric acid in an organic solvent (e.g., ether or dichloromethane).
- The salt precipitates and is collected by filtration.
- The salt form improves solubility and stability for pharmaceutical applications.
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclobutane derivative | Cyclopropanation (e.g., Simmons-Smith reagent) | Spiro[2.3]hexane intermediate | 70-85 |
| 2 | Spiro intermediate | DAST or Deoxo-Fluor fluorination | 2,2-Difluoro-spiro intermediate | 60-75 |
| 3 | Difluoro intermediate | Nucleophilic substitution with NH3 | 5-Amino-2,2-difluoro-spiro compound | 65-80 |
| 4 | 5-Amino compound | Boc2O, triethylamine, DCM | tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate | 80-90 |
| 5 | Boc-protected amine | HCl in ether | tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride | 85-95 |
- Purification: Column chromatography or recrystallization is used after each key step to ensure removal of impurities.
- Characterization: NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and elemental analysis confirm structure and purity.
- Salt Formation: The hydrochloride salt is characterized by melting point, solubility testing, and titration to confirm stoichiometry.
- Fluorination reagents like DAST provide efficient geminal difluoro installation but require careful temperature control to avoid side reactions.
- The Boc protection step is critical to stabilize the amino group and facilitate handling; reaction time and base choice affect yield.
- Hydrochloride salt formation improves compound stability and bioavailability, important for pharmaceutical formulations.
- The spirocyclic scaffold imparts conformational rigidity, which may enhance biological activity and metabolic stability.
The preparation of this compound involves a multistep synthetic sequence focusing on constructing the spirocyclic core, introducing geminal difluoro substituents, installing and protecting the amino group, and salt formation. Optimized reaction conditions and purification protocols ensure high yield and purity, supporting its utility in pharmaceutical research and development.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of specialty chemicals.
- Applied in the production of advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The spirocyclic structure contributes to its stability and unique reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and analogous spirocyclic/bicyclic amines:
Key Comparative Insights
Spirocyclic vs. Larger spiro systems (e.g., spiro[4.5]decan in CAS 2155852-24-5) offer increased steric bulk but reduced synthetic accessibility .
Fluorination Patterns: The 2,2-difluoro substitution in the target compound likely improves metabolic stability and membrane permeability relative to non-fluorinated analogs (e.g., CAS 1824168-87-7) . Fluorinated pyrrolidines (e.g., trans-3,4-difluoropyrrolidine) lack the spirocyclic constraint, resulting in distinct pharmacokinetic profiles .
Functional Group Modifications: The Boc group in the target compound facilitates selective deprotection for downstream functionalization, a feature absent in hydrochloride salts of simpler amines (e.g., 6,6-difluoro-3-azabicyclo[3.1.0]hexane) . The 5-amino group enables covalent conjugation or hydrogen-bonding interactions, differentiating it from analogs with ether or ester substituents .
Research Implications
- The combination of spirocyclic rigidity, fluorine substitution, and Boc protection makes this compound a superior candidate for fragment-based drug discovery compared to bicyclic or monocyclic analogs .
- Further studies are needed to evaluate its solubility, stability under physiological conditions, and reactivity in coupling reactions.
Biological Activity
Tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride is a synthetic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, potential applications, and relevant case studies.
- Molecular Formula : C11H19ClF2N2O2
- Molecular Weight : 284.73 g/mol
- Physical State : White solid
- Solubility : Soluble in organic solvents (e.g., dichloromethane), insoluble in water
The compound features a tert-butyl carbamate group, an amino group, and two fluorine atoms attached to a spirocyclic hexane structure, contributing to its chemical stability and biological activity .
Tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate exhibits significant biological activities primarily due to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine enhances its binding affinity and selectivity, making it a candidate for various pharmacological applications .
Key Biological Activities
- Anti-inflammatory Activity : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways.
- Anticancer Potential : Research indicates that it may inhibit the growth of certain cancer cell lines by modulating key cellular pathways .
- Neuroprotective Effects : There are indications that it may inhibit acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Synthesis and Characterization
The synthesis of tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate involves several key reactions, typically starting from spirocyclic sulfonamides. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry
- X-ray Crystallography
These techniques confirm the structural integrity and purity of the compound .
Applications in Research
Tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate is being explored for various applications:
- Drug Development : As a lead compound for developing new anti-inflammatory and anticancer drugs.
- Materials Science : Its unique properties may allow for innovative applications in materials development.
Current State of Research
Research is ongoing to further elucidate the biological mechanisms and therapeutic potential of tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate. Studies are focusing on optimizing its pharmacokinetic properties and exploring its efficacy in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
